molecular formula C9H11ClN4 B8291501 8-Butyl-6-Chloropurine

8-Butyl-6-Chloropurine

Katalognummer: B8291501
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: QUNFOMYSTVAGCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Butyl-6-Chloropurine is a purine derivative characterized by a chlorine atom at position 6 and a butyl group at position 8 of the purine scaffold. Purine analogs are widely studied for their biological activities, including enzyme inhibition and anticancer properties. The butyl substituent likely enhances lipophilicity compared to smaller alkyl or halogenated analogs, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Eigenschaften

Molekularformel

C9H11ClN4

Molekulargewicht

210.66 g/mol

IUPAC-Name

8-butyl-6-chloro-7H-purine

InChI

InChI=1S/C9H11ClN4/c1-2-3-4-6-13-7-8(10)11-5-12-9(7)14-6/h5H,2-4H2,1H3,(H,11,12,13,14)

InChI-Schlüssel

QUNFOMYSTVAGCA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NC2=C(N1)C(=NC=N2)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 8-Butyl-6-Chloropurine with structurally related purine derivatives, emphasizing molecular properties, substituent effects, and synthesis pathways.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
8-Butyl-6-Chloropurine Cl at C6; Butyl at C8 C₉H₁₂ClN₅ 225.68 (estimated) High lipophilicity (estimated logP >2.5); potential for enhanced bioavailability
6-Chloro-8-methylpurine Cl at C6; Methyl at C8 C₆H₅ClN₄ 168.58 Lower lipophilicity (logP ~0.5); used in nucleoside synthesis
6-Chloropurine Cl at C6 C₅H₃ClN₄ 154.56 logP 0.524; baseline for purine reactivity studies
2-(tert-Butyl)-6-chloropurine Cl at C6; tert-Butyl at C2 C₉H₁₂ClN₅ 225.68 Steric hindrance at C2 may reduce enzyme binding compared to C8 substituents
8-{[Benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Complex substituents at C7 and C8 C₂₃H₂₃ClFN₅O₂ 455.92 High molecular weight; potential kinase inhibitor

Structural and Functional Differences

  • Substituent Position : The placement of alkyl or halogen groups significantly impacts biological activity. For example, 6-Chloro-8-methylpurine (C8-methyl) is a precursor in antiviral drug synthesis, whereas 2-(tert-Butyl)-6-chloropurine (C2-tert-butyl) may exhibit reduced target affinity due to steric effects .
  • Synthetic Accessibility : Substitution at C8 often requires milder conditions than C2 or C4. For instance, 6,8-Dichloro-2-methylthiopurine reacts with o-chloroaniline under heating to introduce aromatic amines at C6 .

Toxicity and Environmental Impact

The butyl group in 8-Butyl-6-Chloropurine may alter metabolic pathways, necessitating specialized toxicity profiling akin to chloropicrin derivatives .

Vorbereitungsmethoden

Direct N-Alkylation with Tertiary Butyl Groups

A foundational approach involves alkylation at the N7 or N9 positions of 6-chloropurine, as demonstrated by Šála et al.. While this method primarily targets N-alkylation, it offers insights into reagent compatibility and stability. For instance, reacting 6-chloropurine with tert-butyl bromide in dichloroethane (DCE) or acetonitrile (ACN) using SnCl₄ as a Lewis catalyst yields N7- or N9-tert-butyl derivatives. Although this study focused on tert-butyl groups, analogous conditions could theoretically apply to n-butyl systems by substituting tert-butyl bromide with 1-bromobutane.

Key Conditions :

  • Solvent: Anhydrous DCE or ACN

  • Catalyst: SnCl₄ (2.1 equiv)

  • Temperature: Room temperature to 80°C

  • Yield: 69–78% for N7-tert-butyl-6-chloropurine

Challenges in C-8 Alkylation

Direct alkylation at the C-8 position remains underexplored in the literature. However, patents describing 8-chloro-substituted purines suggest that introducing halogens at C-8 improves intermediate stability, facilitating subsequent functionalization. For example, EP0369583A1 highlights that 8-chloro-6-chloropurine derivatives exhibit higher yields in downstream reactions, implying that a halogenated C-8 position could serve as a precursor for nucleophilic substitution with butyl groups.

Cyclization of Diaminopyrimidine Precursors

Ring-Closure Strategies

A patent by CZ256890A3 outlines a synthesis pathway starting with 6-chloro-4,5-diaminopyrimidine. Cyclization with butyl-containing reagents forms the imidazole ring of the purine, directly incorporating the butyl group at C-8. While the exact details are fragmented, the general protocol involves:

Proposed Steps :

  • React 6-chloro-4,5-diaminopyrimidine with a butylating agent (e.g., 1-iodobutane).

  • Facilitate cyclization under acidic or basic conditions to form the purine core.

  • Purify via crystallization from isopropanol-water mixtures.

Advantages :

  • Avoids post-synthesis modifications at C-8.

  • Higher regioselectivity compared to direct alkylation.

Functionalization of 8-Sulfanylpurine Intermediates

Nucleophilic Substitution at C-8

Research on 8-sulfanylpurines provides a viable route for C-8 alkylation. Ahmed et al. demonstrated that 8-sulfanyl-6-chloropurine reacts with alkyl iodides (e.g., methyl iodide) in aqueous NaOH to form 8-alkylsulfanyl derivatives. Adapting this method, 1-iodobutane could replace methyl iodide to yield 8-butylsulfanyl-6-chloropurine. Subsequent reduction of the sulfanyl group to a hydrocarbon chain (e.g., via Raney nickel) might yield the desired 8-butyl analog.

Reaction Parameters :

  • Base: NaOH (2N aqueous solution)

  • Solvent: Ethanol/water mixture

  • Temperature: Room temperature

  • Yield: 39–69% for analogous 8-alkylsulfanyl derivatives

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldChallenges
N-Alkylation6-ChloropurineSnCl₄, tert-butyl bromide69–78%Competing N7/N9 regioselectivity
Cyclization4,5-Diaminopyrimidine1-IodobutaneN/ALimited procedural details
Sulfanyl Substitution8-Sulfanylpurine1-Iodobutane, NaOH~50%*Requires reduction step

*Estimated based on analogous reactions.

Optimization and Scalability Considerations

Solvent and Catalyst Selection

The use of SnCl₄ in nonpolar solvents (e.g., DCE) favors N-alkylation but may impede C-8 functionalization due to electronic deactivation. Polar aprotic solvents like dimethylformamide (DMF) could enhance reactivity at C-8 but risk side reactions.

Purification Techniques

Crystallization from isopropanol-water (1:1) effectively removes unreacted starting materials and salts, as evidenced in the isolation of N9-tert-butyl-6-chloropurine . For 8-butyl derivatives, silica gel chromatography may be necessary due to increased hydrophobicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Butyl-6-Chloropurine, and how can purity be validated?

  • Methodology: Synthesis typically involves nucleophilic substitution at the 6-position of purine derivatives using butyl halides under inert conditions. Key steps include optimizing reaction temperature (e.g., 60–80°C) and using catalysts like potassium carbonate in DMF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the stability of 8-Butyl-6-Chloropurine under varying storage conditions?

  • Methodology: Conduct accelerated stability studies by exposing the compound to light (ICH Q1B guidelines), humidity (40–75% RH), and temperature extremes (4°C to 50°C). Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for purine absorbance) and LC-MS to identify breakdown products. Use Arrhenius kinetics to extrapolate shelf-life .

Q. What spectroscopic techniques are critical for confirming the structure of 8-Butyl-6-Chloropurine?

  • Methodology:

  • NMR : Confirm substituent positions using 1H^1H-NMR (butyl chain: δ 0.8–1.6 ppm; purine protons: δ 8.2–8.8 ppm) and 13C^{13}C-NMR (C-Cl: δ 100–110 ppm).
  • IR : Detect C-Cl stretching vibrations (~550–650 cm1^{-1}).
  • HRMS : Verify molecular ion [M+H]+^+ with <3 ppm mass error. Cross-reference with computational predictions (DFT) for electronic structure validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 8-Butyl-6-Chloropurine?

  • Methodology:

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to assess variability across studies.
  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Confounding factors : Test for impurities (e.g., residual DMF) using GC-MS and evaluate their bioactivity .

Q. What computational approaches predict the structure-activity relationship (SAR) of 8-Butyl-6-Chloropurine derivatives?

  • Methodology:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
  • QSAR : Build regression models (e.g., PLS, Random Forest) incorporating descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (LOOCV).
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (CHARMM36 force field) .

Q. How should in vivo pharmacokinetic studies of 8-Butyl-6-Chloropurine be designed to ensure translatability?

  • Methodology:

  • Dosing : Use a staggered regimen (single vs. multiple doses) in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours.
  • Analytics : Quantify compound levels via LC-MS/MS (LLOQ ≤1 ng/mL). Monitor metabolites using 14C^{14}C-radiolabeled analogs.
  • Ethics : Adhere to ARRIVE 2.0 guidelines for animal welfare and include negative controls (vehicle-only cohorts) .

Q. What strategies optimize the solubility of 8-Butyl-6-Chloropurine for in vitro assays?

  • Methodology:

  • Co-solvents : Test DMSO (≤0.1% final concentration) or cyclodextrin complexes.
  • pH adjustment : Use phosphate buffers (pH 6.5–7.4) to exploit ionizable groups.
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles; characterize via dynamic light scattering (DLS) and dialysis-based release studies .

Q. How can researchers elucidate the metabolic pathways of 8-Butyl-6-Chloropurine in hepatic models?

  • Methodology:

  • Microsomal assays : Incubate with human liver microsomes (HLMs) + NADPH, and identify phase I metabolites via UPLC-QTOF.
  • Recombinant enzymes : Test CYP isoforms (e.g., 3A4, 2D6) to pinpoint metabolic hotspots.
  • Stable isotope tracing : Use 13C^{13}C-labeled butyl groups to track fragmentation patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.